4-ethoxy-N-(2-methylbutan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-methylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)11-7-9-12(10-8-11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVNYNCLCVNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methylbutan-2-yl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with 2-methylbutan-2-amine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 4-ethoxy-N-(2-methylbutan-2-yl)aniline.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
4-ethoxy-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, benzamide derivatives are known to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on the Benzamide Ring
The para-ethoxy group in the target compound is an electron-donating substituent, influencing the electronic density of the benzamide ring. This contrasts with other analogs:
- 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) : The allyloxy group introduces π-electrons and increased polarity, enhancing interactions with nicotinic acetylcholine receptors (nAChRs). Compound 1 exhibits an IC50 of 6.0 µM for hα4β2 nAChRs, with ~5-fold selectivity over hα3β4 subtypes .
- 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370): The ethoxy group here is meta to the amide, paired with a chloro substituent, contributing to gastrokinetic activity. AS-4370 outperformed cisapride in gastric emptying assays, likely due to its morpholine-containing side chain enhancing solubility .
- 4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide (MID-1) : The nitrothiazole group introduces strong electron-withdrawing effects, critical for inhibiting MG53-IRS-1 interactions. Its nitro group may improve binding affinity but reduce metabolic stability compared to the target compound’s alkylamine .
Table 1: Comparison of Benzamide Ring Substituents
Amide Side Chain Modifications
Comparisons include:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: A similar tertiary alkylamine with a hydroxyl group, enabling metal-catalyzed C–H functionalization. The hydroxyl enhances solubility but may limit CNS uptake compared to the target’s non-polar side chain .
- 4-Ethoxy-N-(3-fluorophenyl)benzamide : An aromatic amine (3-fluorophenyl) introduces electronegativity and planar geometry, favoring π-π interactions in pesticide formulations .
- 4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214) : The benzoxazepin ring confers rigidity and hydrogen-bonding capacity, likely enhancing target specificity in undisclosed applications .
Table 2: Amide Side Chain Structural and Functional Impacts
Key Research Findings and Implications
- Metabolic Stability : Tertiary alkylamines (e.g., 2-methylbutan-2-yl) resist oxidative metabolism better than allyl or morpholine groups, suggesting longer half-life .
- Synthetic Feasibility : Chromium-catalyzed alkylation methods (as in ) could streamline the synthesis of similar para-substituted benzamides, including the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethoxy-N-(2-methylbutan-2-yl)benzamide with high purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Activation of 4-ethoxybenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
- Step 2 : Amidation with 2-methylbutan-2-amine under basic conditions (e.g., triethylamine as a catalyst) in solvents such as DMF or dichloromethane (DCM).
- Step 3 : Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the amine (1.2–1.5 eq) to minimize side products.
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4, branched alkylamide).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
- HPLC : Purity assessment (>95% by reversed-phase C18 column).
- Supplementary Methods :
- IR Spectroscopy : Identification of amide (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.
- Melting Point Analysis : Consistency with literature values (if available) .
Intermediate Research Questions
Q. How can researchers troubleshoot low yields during the synthesis of this compound?
- Common Issues :
- Incomplete Activation : Ensure carboxylic acid activation (e.g., use fresh DCC or switch to HATU for higher efficiency).
- Amine Reactivity : 2-Methylbutan-2-amine is sterically hindered; increase reaction time (24–48 hrs) or use microwave-assisted synthesis.
- Byproduct Formation : Monitor for N-acylurea byproducts (TLC Rf ~0.3 in ethyl acetate/hexane); optimize stoichiometry.
- Solutions :
- Alternative Solvents : Replace DMF with DCM to reduce side reactions.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance amidation efficiency .
Q. What strategies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hrs; analyze degradation via HPLC.
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light Sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with enzymes like cyclooxygenase or kinases).
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating binding stability over 100+ ns trajectories.
- QSAR Studies : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using Random Forest or SVM models.
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Approaches :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, standardized cell lines).
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, impurity interference).
- Structural Confirmation : Verify compound identity via X-ray crystallography (SHELX refinement ) or 2D-NMR (HSQC, HMBC) to rule out structural misassignment .
Q. What experimental designs are optimal for studying the pharmacokinetic (PK) properties of this compound?
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life.
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption.
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses; collect plasma samples for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂.
- Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) for biodistribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
